2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O2S and its molecular weight is 395.45. The purity is usually 95%.
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Biological Activity
2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C21H19N3O2S, with a molecular weight of 377.46 g/mol. The structure features a tetrahydropyridine core with cyano and thio groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties. For instance, derivatives containing the tetrahydropyridine structure have shown activity against various cancer cell lines, including breast and colon cancer cells. A study reported that modifications on the tetrahydropyridine scaffold enhance cytotoxicity against human cancer cells (IC50 values ranging from 10 µM to 20 µM) .
Antimicrobial Properties
Compounds with thioamide functionalities are known for their antimicrobial activities. The presence of sulfur in the structure may enhance interactions with bacterial enzymes. In vitro studies have shown that related compounds have significant activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in models of neurodegeneration. They have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in conditions like Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with Receptors : It could act as a modulator for various receptors involved in pain and inflammation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related tetrahydropyridine derivatives on HeLa cells and reported IC50 values indicating moderate to high cytotoxicity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
- Neuroprotective Studies : Research focusing on AChE inhibition showed that related compounds significantly reduced AChE activity in vitro, suggesting potential for treating neurodegenerative diseases .
Data Table of Biological Activities
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-13-2-4-14(5-3-13)17-10-19(26)25-21(18(17)11-23)28-12-20(27)24-16-8-6-15(22)7-9-16/h2-9,17H,10,12H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUJIGKSUVYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.